molecular formula C6H10FN3 B8012521 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine

1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine

Cat. No.: B8012521
M. Wt: 143.16 g/mol
InChI Key: VEMCPAZGYLFABU-UHFFFAOYSA-N
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Description

1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C6H11ClFN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Ethylation: The ethyl group is introduced at the 1-position of the pyrazole ring through an alkylation reaction using ethyl halides in the presence of a base.

    Aminomethylation: The final step involves the introduction of the aminomethyl group at the 4-position of the pyrazole ring. This can be achieved through a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary or secondary amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, thereby improving its efficacy.

Comparison with Similar Compounds

1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine can be compared with other similar compounds such as:

    1-(1-Ethyl-5-chloro-1h-pyrazol-4-yl)methanamine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-(1-Ethyl-5-bromo-1h-pyrazol-4-yl)methanamine:

    1-(1-Ethyl-5-iodo-1h-pyrazol-4-yl)methanamine: The presence of an iodine atom can significantly alter the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its chemical behavior and biological activity.

Properties

IUPAC Name

(1-ethyl-5-fluoropyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3/c1-2-10-6(7)5(3-8)4-9-10/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMCPAZGYLFABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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